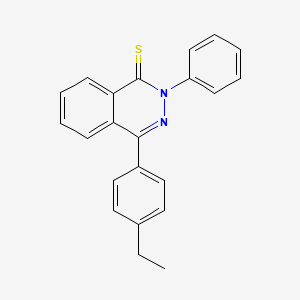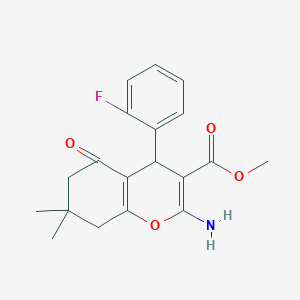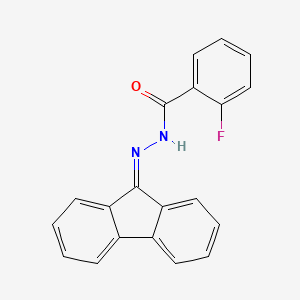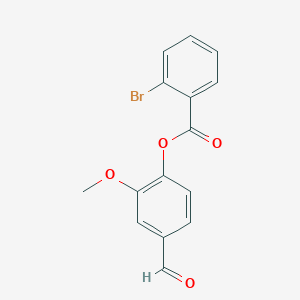![molecular formula C13H12N8O4 B11545151 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11545151.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors under oxidative conditions.
Synthesis of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Hydrazide formation:
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Including crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Condensation agents: Such as acetic acid or sulfuric acid for hydrazone formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Condensation: Formation of hydrazones.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Research: As a building block for the synthesis of more complex molecules.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Reactive Oxygen Species (ROS) Scavenging: The phenolic hydroxyl groups can scavenge ROS, providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole rings.
1,2,3-triazole derivatives: Compounds with similar triazole rings.
Hydrazide derivatives: Compounds with similar hydrazide groups.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is unique due to its combination of multiple functional groups, which provides a diverse range of chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C13H12N8O4 |
|---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H12N8O4/c1-6-10(21(20-16-6)12-11(14)18-25-19-12)13(24)17-15-5-7-2-3-8(22)9(23)4-7/h2-5,22-23H,1H3,(H2,14,18)(H,17,24)/b15-5+ |
InChI Key |
KVJHFTSWXDTZBO-PJQLUOCWSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11545071.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11545076.png)
![2,4-Dichloro-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11545080.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11545088.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide](/img/structure/B11545106.png)


![3-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11545120.png)
![1,3,4-triphenyl-N-[(E)-phenylmethylidene]-1H-pyrazol-5-amine](/img/structure/B11545127.png)
![N-(3-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11545149.png)

![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B11545158.png)
![1,8-Dimethyl-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11545166.png)
